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Compound of Interest

Compound Name: 3-Butoxypropylamine

CAS No.: 16499-88-0

Cat. No.: B103762

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Butoxy-1-

propanamine (CAS No: 16499-88-0), a versatile primary amine with applications in various

chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound

identification, characterization, and quality control.

Chemical Structure and Properties
IUPAC Name: 3-butoxypropan-1-amine[1]

Molecular Formula: C₇H₁₇NO[1]

Molecular Weight: 131.22 g/mol [1]

Appearance: Clear, colorless liquid

Synonyms: 3-Butoxypropylamine, 1-Amino-3-butoxypropane[1]
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Spectroscopic Data
The following tables summarize the key spectral data obtained for 3-Butoxy-1-propanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 Triplet 2H -O-CH₂-CH₂-CH₂-NH₂

~3.3 Triplet 2H -O-CH₂-CH₂-CH₂-NH₂

~2.7 Triplet 2H -CH₂-CH₂-NH₂

~1.7 Multiplet 2H -O-CH₂-CH₂-CH₂-CH₃

~1.5 Multiplet 2H -O-CH₂-CH₂-CH₂-NH₂

~1.4 Sextet 2H -CH₂-CH₂-CH₃

~1.1 Singlet (broad) 2H -NH₂

~0.9 Triplet 3H -CH₃

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~70.5 -O-CH₂-CH₂-CH₂-NH₂

~69.8 -O-CH₂-CH₂-CH₃

~40.5 -CH₂-NH₂

~32.0 -O-CH₂-CH₂-CH₃

~30.1 -O-CH₂-CH₂-CH₂-NH₂

~19.5 -CH₂-CH₃

~14.0 -CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Strong, Broad N-H stretch (primary amine)

2960 - 2850 Strong C-H stretch (alkane)

1590 Medium N-H bend (scissoring)

1465 Medium C-H bend (alkane)

1110 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.
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Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Possible Fragment

131 Low [M]⁺ (Molecular Ion)

102 Moderate [M - C₂H₅]⁺

86 Moderate [M - C₃H₇]⁺

57 High [C₄H₉]⁺

44 High [C₂H₆N]⁺

30 Base Peak [CH₄N]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectral data presented

above.

NMR Spectroscopy
Sample Preparation: A small amount of 3-Butoxy-1-propanamine is dissolved in a deuterated

solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The spectrum is acquired on a spectrometer operating at a frequency

of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a

relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good

signal-to-noise ratio.

¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer. Due to the low

natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used

to simplify the spectrum, resulting in single lines for each unique carbon atom.

FT-IR Spectroscopy
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Sample Preparation: As 3-Butoxy-1-propanamine is a liquid, the spectrum can be obtained

by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹. To improve

the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the clean

KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation from any potential impurities. A capillary column

suitable for the analysis of amines is used.

Ionization: Electron Ionization (EI) is employed as the ionization method, with a standard

electron energy of 70 eV.

Mass Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from

m/z 10 to 200, to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 3-Butoxy-1-propanamine.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Butoxy-1-

propanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectral Analysis of 3-Butoxy-1-propanamine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103762/docs#spectral-analysis-of-3-butoxy-1-
propanamine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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